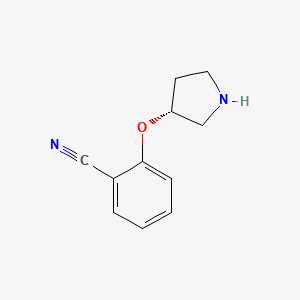
Antibacterial agent 55
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antibacterial agent 55 is a synthetic compound known for its potent antibacterial properties. It is widely used in various fields, including medicine, biology, and industry, to combat bacterial infections and prevent bacterial growth. This compound has gained attention due to its effectiveness against a broad spectrum of bacterial strains, including drug-resistant bacteria.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Antibacterial agent 55 involves multiple steps, starting with the preparation of the core structure. The core structure is typically synthesized through a series of chemical reactions, including condensation, cyclization, and functional group modifications. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The raw materials are fed into the reactors, where they undergo the necessary chemical transformations. The final product is then purified using techniques such as crystallization, filtration, and chromatography to remove any impurities and ensure the compound meets the required quality standards.
化学反应分析
Types of Reactions
Antibacterial agent 55 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with enhanced antibacterial properties.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to achieve the desired transformations.
Major Products
The major products formed from these reactions are derivatives of this compound with modified structures and enhanced antibacterial properties. These derivatives are often tested for their effectiveness against different bacterial strains to identify the most potent compounds.
科学研究应用
Antibacterial agent 55 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of antibacterial action and to develop new antibacterial agents.
Biology: Researchers use it to investigate the effects of antibacterial agents on bacterial cell structures and functions.
Medicine: It is tested for its potential use in treating bacterial infections, especially those caused by drug-resistant bacteria.
Industry: The compound is incorporated into various products, such as disinfectants and preservatives, to prevent bacterial contamination and growth.
作用机制
The mechanism of action of Antibacterial agent 55 involves targeting specific bacterial structures and pathways. The compound binds to bacterial cell membranes, disrupting their integrity and causing cell lysis. It also inhibits essential bacterial enzymes, preventing the bacteria from synthesizing vital components needed for their survival and replication. The molecular targets include bacterial cell wall synthesis enzymes and protein synthesis machinery.
相似化合物的比较
Similar Compounds
Similar compounds to Antibacterial agent 55 include:
Penicillin: A well-known antibiotic that targets bacterial cell wall synthesis.
Tetracycline: An antibiotic that inhibits bacterial protein synthesis.
Ciprofloxacin: A fluoroquinolone antibiotic that targets bacterial DNA replication.
Uniqueness
This compound is unique due to its broad-spectrum activity and effectiveness against drug-resistant bacteria. Unlike some antibiotics that target specific bacterial processes, this compound has multiple mechanisms of action, making it less likely for bacteria to develop resistance. Additionally, its synthetic nature allows for the modification of its structure to enhance its antibacterial properties further.
属性
分子式 |
C9H11N4NaO6S |
|---|---|
分子量 |
326.26 g/mol |
IUPAC 名称 |
sodium;[(2S,5R)-2-(5-methyl-1,2,4-oxadiazol-3-yl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate |
InChI |
InChI=1S/C9H12N4O6S.Na/c1-5-10-8(11-18-5)7-3-2-6-4-12(7)9(14)13(6)19-20(15,16)17;/h6-7H,2-4H2,1H3,(H,15,16,17);/q;+1/p-1/t6-,7+;/m1./s1 |
InChI 键 |
DETCVMZGSMPOPZ-HHQFNNIRSA-M |
手性 SMILES |
CC1=NC(=NO1)[C@@H]2CC[C@@H]3CN2C(=O)N3OS(=O)(=O)[O-].[Na+] |
规范 SMILES |
CC1=NC(=NO1)C2CCC3CN2C(=O)N3OS(=O)(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(Difluoromethyl)-4-fluoro-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14769035.png)
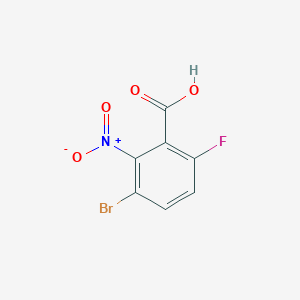
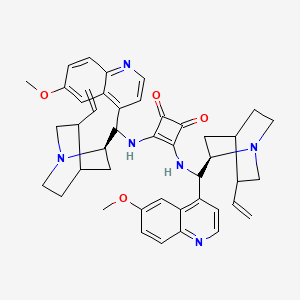
![2-[1-Cyclopropylsulfonyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile](/img/structure/B14769048.png)
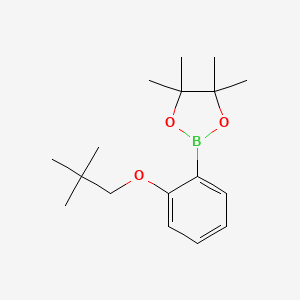
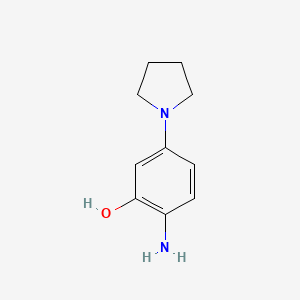

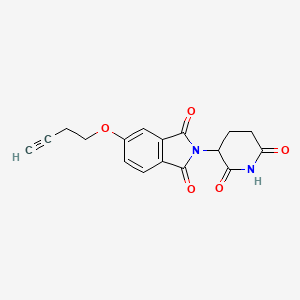
![13-phosphoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14769079.png)
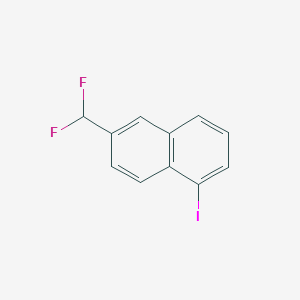
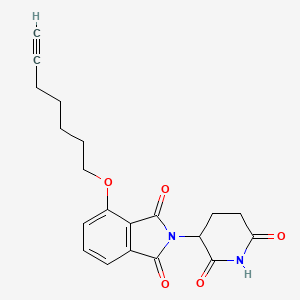
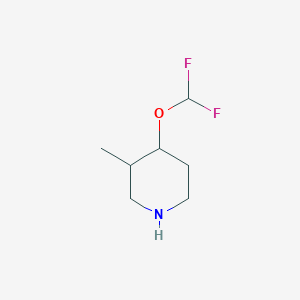
![2-Bromo-6-iodoimidazo[1,2-a]pyridine](/img/structure/B14769112.png)
